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Introduction
The three-dimensional structure of RNA is intrinsically linked to its function in cellular processes

such as gene regulation, catalysis, and scaffolding.[1] Elucidating RNA structure within its

native cellular context is therefore critical for understanding its biological roles and for the

development of RNA-targeted therapeutics.[1] Glyoxal (CHOCHO), a small, cell-permeable

dialdehyde, has emerged as a robust chemical probe for investigating RNA structure in vivo.[1]

It selectively modifies the Watson-Crick face of unpaired guanine nucleotides, offering a high-

resolution snapshot of the RNA structurome in living cells.[1][2] This document provides

detailed application notes and protocols for utilizing glyoxal and its derivatives to probe guanine

accessibility in RNA.

Principle of Glyoxal Probing
Glyoxal readily diffuses across cell membranes and reacts with the N1 and N2 atoms of

guanine bases that are not protected by base-pairing or protein binding.[1][2] This reaction

forms a bulky adduct on the guanine base. The presence of this adduct can be detected by

reverse transcription, as the reverse transcriptase enzyme stalls at the modified guanine,

resulting in a truncated cDNA product.[1] By analyzing the pattern of these reverse transcription

stops, researchers can map single-stranded and accessible guanine residues throughout a

target RNA molecule.[1] While glyoxal primarily targets guanine, some reactivity with adenine

and cytosine has been observed, though to a lesser extent.[1][2]
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The chemical mechanism involves the reaction of the two aldehyde groups of glyoxal with the

nucleophilic groups on the guanine base, specifically the N1 and exocyclic N2 amine groups.

This forms a stable cyclic adduct, effectively "footprinting" the accessible guanine residues.

Advantages of Glyoxal as an In Vivo Probe
Cell Permeability: Due to its small size, glyoxal efficiently penetrates cell walls and

membranes without requiring harsh permeabilization methods.[1]

Specificity for Unpaired Guanines: Glyoxal's primary reactivity with the Watson-Crick face of

guanine provides direct information about its base-pairing status.[1][2]

Versatility Across Organisms: The technique has been successfully applied in a wide range

of organisms, including bacteria, plants, and yeast.[1][3]

Complements Other Probes: Glyoxal probing of guanines is complementary to other

chemical probes like dimethyl sulfate (DMS), which targets adenines and cytosines, thus

providing a more comprehensive picture of RNA secondary structure.[1][4]

Reveals Protein Binding Sites: Regions of RNA protected from glyoxal modification can

indicate binding sites for proteins or other molecules.[2]

Applications in Research and Drug Development
RNA Structure-Function Studies: Elucidating the in vivo structures of non-coding RNAs,

riboswitches, and viral RNAs to understand their regulatory mechanisms.[1]

RNA-Protein Interaction Mapping: Identifying regions of RNA that are protected from glyoxal

modification due to protein binding, thereby footprinting protein interaction sites.[1][2]

Drug Discovery and Target Validation: Assessing how small molecules or potential drug

candidates alter the structure of target RNAs in vivo, providing insights into their mechanism

of action.[1]

Understanding Disease Mechanisms: Investigating how mutations or cellular stress

conditions impact RNA structure and contribute to disease pathogenesis.[1]
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Data Presentation: Quantitative Parameters for
Glyoxal Probing
The following tables summarize key quantitative data for utilizing glyoxal and its derivatives in

RNA structure probing experiments.

Table 1: Recommended Concentrations and Incubation Times for In Vivo Glyoxal Treatment

Organism Reagent
Concentrati
on

Incubation
Time

Temperatur
e

Reference

E. coli Glyoxal 10-120 mM 5 minutes 37°C [1]

B. subtilis Glyoxal up to 100 mM 5 minutes 37°C [4]

Rice (Oryza

sativa)
Glyoxal 25 mM 15 minutes Room Temp. [1]

Yeast (S.

cerevisiae)
Glyoxal (GO)

30, 60, 120

mM

5 & 10

minutes
30°C [3]

Yeast (S.

cerevisiae)

Methylglyoxal

(MGO)
5, 10, 20 mM

5 & 10

minutes
30°C [3]

Yeast (S.

cerevisiae)

Phenylglyoxal

(PGO)

30, 60, 120

mM

5 & 10

minutes
30°C [3]

Table 2: Relative Reactivity of Glyoxal Derivatives
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Glyoxal Derivative
Target Guanine in
5.8S rRNA

Fold Change in
Reactivity (vs.
Glyoxal)

Reference

Methylglyoxal G82 1.5-fold increase [2]

G89 4.0-fold increase [2]

G99 3.8-fold increase [2]

Phenylglyoxal G82 2.0-fold increase [2]

G89 5.7-fold increase [2]

G99 3.3-fold increase [2]

Experimental Protocols
I. In Vivo Glyoxal Probing of RNA
This protocol outlines the general steps for treating cells with glyoxal to modify accessible

guanine residues in RNA.

Materials:

Cell culture or tissue of interest

Glyoxal solution (or methylglyoxal/phenylglyoxal)

Appropriate growth medium or buffer

Quenching solution (e.g., Tris-HCl)

RNase-free water and reagents

RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit or TRIzol)

Procedure:

Cell Preparation: Grow cells to the desired density. For tissues, prepare samples as required

(e.g., excised shoots for plants).[2]
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Glyoxal Treatment:

For Bacterial Cultures (e.g., E. coli): Add glyoxal directly to the growth medium to a final

concentration of 10-120 mM. Incubate for 5 minutes at 37°C with shaking.[1]

For Plant Tissues (e.g., Rice Seedlings): Incubate excised shoots in a buffer containing 25

mM glyoxal for 15 minutes at room temperature.[1]

For Yeast (e.g., S. cerevisiae): Treat cells with the desired concentration of glyoxal,

methylglyoxal, or phenylglyoxal (see Table 1) for a specified duration (e.g., 5-15 minutes).

[3][5]

Quenching (Optional but Recommended): Stop the reaction by adding a quenching agent

like Tris-HCl to a final concentration that effectively scavenges the remaining glyoxal.

Cell Harvesting: Pellet cells by centrifugation. For tissues, proceed directly to RNA

extraction.

RNA Extraction: Immediately proceed with total RNA extraction using a preferred method. It

is crucial to use RNase-free techniques throughout. Lysis buffers with a slightly acidic pH

(e.g., pH 6.5) can help stabilize the glyoxal adduct.[1]

RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer and

agarose gel electrophoresis.[1]

II. In Vitro Glyoxal Probing of RNA
This protocol is for probing purified RNA with glyoxal.

Materials:

Purified RNA (~1 µg)

Reaction Buffer (e.g., 50 mM buffer at desired pH, 50 mM KCl, 0.5 mM MgCl₂)

Glyoxal solution

RNase-free water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_In_Vivo_RNA_Structure_Probing_Using_Glyoxal.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Vivo_RNA_Structure_Probing_Using_Glyoxal.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0288070
https://www.biorxiv.org/content/10.1101/2022.09.29.510215v1.full.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Vivo_RNA_Structure_Probing_Using_Glyoxal.pdf
https://www.benchchem.com/pdf/Application_Notes_In_Vivo_RNA_Structure_Probing_Using_Glyoxal.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8703452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

RNA Refolding: In a total volume of 9 µL, mix 1 µg of total RNA with the reaction buffer.

Incubate at room temperature for 15 minutes to allow the RNA to equilibrate and fold.[2]

Glyoxal Reaction: Add 1 µL of the desired concentration of glyoxal to the RNA mixture. The

final concentration will depend on the specific experiment, but a starting point could be 2.5

mM.[4]

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 15 minutes).

Quenching: Stop the reaction by adding a quenching agent or by proceeding directly to

purification.

RNA Purification: Purify the glyoxal-treated RNA using a standard method such as ethanol

precipitation or a spin column to remove excess glyoxal and buffer components.

III. Detection of Glyoxal Modifications by Primer
Extension
This protocol uses reverse transcription to identify the sites of glyoxal modification.

Materials:

Glyoxal-treated RNA

Control (untreated) RNA

Gene-specific primer (radiolabeled or fluorescently labeled)

Reverse transcriptase and buffer

dNTPs

Dideoxy sequencing ladders (ddNTPs) for mapping

Denaturing polyacrylamide gel
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Procedure:

Primer Annealing: Anneal the labeled primer to the glyoxal-treated RNA and control RNA.

Reverse Transcription: Perform the reverse transcription reaction. The reverse transcriptase

will stall one nucleotide before the glyoxal-modified guanine.

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel

alongside a sequencing ladder generated with the same primer on untreated template RNA.

Analysis: Visualize the gel. The bands in the glyoxal-treated lanes that are not present in the

control lane represent reverse transcription stops due to glyoxal modification. The position of

these stops identifies the accessible guanine residues.

Visualizations
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Caption: Experimental workflow for glyoxal probing of RNA.
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Caption: Mechanism of guanine modification by glyoxal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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